molecular formula C10H24BrNO B13422158 6-Methoxyhexyl(trimethyl)azanium;bromide

6-Methoxyhexyl(trimethyl)azanium;bromide

Cat. No.: B13422158
M. Wt: 254.21 g/mol
InChI Key: FBJRYEFRYDLURE-UHFFFAOYSA-M
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Description

Contextualization of Quaternary Ammonium (B1175870) Compounds in Chemical Science

Quaternary ammonium compounds (QACs) are a broad and versatile class of organic salts with the general formula R₄N⁺X⁻, where R represents alkyl or aryl groups. wikipedia.org A key characteristic of these compounds is the central nitrogen atom bonded to four organic groups, resulting in a permanent positive charge, regardless of the pH of the solution. This permanent cationic nature is fundamental to their wide-ranging applications across various scientific and industrial domains.

In chemical science, QACs are recognized for their utility as surfactants, disinfectants, antistatic agents, and phase-transfer catalysts. wikipedia.orgtheaic.org Their amphiphilic nature, often arising from the presence of both a hydrophilic charged head group and a hydrophobic long-chain alkyl group, allows them to modify the properties of surfaces and interfaces. youtube.com The antimicrobial properties of many QACs are attributed to their ability to disrupt the cell membranes of bacteria, fungi, and viruses. wikipedia.org

Significance of Alkylammonium Bromides in Contemporary Chemical Research

Within the broader category of QACs, alkylammonium bromides are of particular interest in contemporary chemical research. The bromide anion can influence the compound's solubility, reactivity, and potential applications. For instance, alkylammonium bromides have been investigated for their role in the synthesis of nanoparticles, where they can act as capping agents to control size and morphology.

Furthermore, their utility as phase-transfer catalysts is a significant area of study. theaic.orgbiomedres.us By facilitating the transfer of reactants between immiscible phases (e.g., aqueous and organic), they can enhance reaction rates and yields under milder conditions, which aligns with the principles of green chemistry. theaic.org The specific structure of the alkyl chains and the nature of the quaternary ammonium headgroup can be tailored to optimize catalytic efficiency for specific chemical transformations.

Rationale for Academic Investigation of 6-Methoxyhexyl(trimethyl)azanium;bromide

The specific compound, this compound, presents a unique structure that warrants academic investigation. The presence of a methoxy (B1213986) group at the 6-position of the hexyl chain introduces an ether functionality. This feature can impart distinct physicochemical properties compared to simple alkyltrimethylammonium bromides. For example, the ether group may influence the compound's solubility in different solvents, its hygroscopicity, and its interaction with other molecules or surfaces.

The introduction of an ether linkage into the alkyl chain of a QAC has been shown in other contexts to affect properties such as ion mobility and capacitance in electrochemical applications. nih.gov Therefore, a systematic study of this compound could provide valuable insights into how such functionalization impacts the behavior of QACs.

Overview of Research Trajectories and Scholarly Objectives

Given the limited specific research on this compound, scholarly objectives are currently centered on foundational characterization and exploration of its potential applications. A primary research trajectory would involve the development and optimization of a synthetic route to produce the compound with high purity and yield.

Subsequent research would focus on a thorough characterization of its physicochemical properties. This would include determining its melting point, solubility in various solvents, and spectroscopic analysis (e.g., NMR, IR) to confirm its structure.

A significant scholarly objective would be to investigate its potential as a phase-transfer catalyst in various organic reactions. acs.orgcore.ac.uk Comparing its catalytic activity to that of non-functionalized analogues would elucidate the role of the terminal methoxy group. Furthermore, its surfactant properties, such as its critical micelle concentration, could be determined to assess its potential in formulation science. The presence of the ether group also suggests potential applications in materials science, for example, as a component in the synthesis of functionalized polymers or as a template for the creation of porous materials. nih.gov

Properties

Molecular Formula

C10H24BrNO

Molecular Weight

254.21 g/mol

IUPAC Name

6-methoxyhexyl(trimethyl)azanium;bromide

InChI

InChI=1S/C10H24NO.BrH/c1-11(2,3)9-7-5-6-8-10-12-4;/h5-10H2,1-4H3;1H/q+1;/p-1

InChI Key

FBJRYEFRYDLURE-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(C)CCCCCCOC.[Br-]

Origin of Product

United States

Synthesis and Derivatization Methodologies

Synthetic Approaches for Quaternary Ammonium (B1175870) Azanium Salts

The formation of quaternary ammonium salts is a cornerstone of synthetic chemistry, primarily achieved through the alkylation of tertiary amines. This transformation is characterized by the formation of a new carbon-nitrogen bond, resulting in a positively charged nitrogen center.

The synthesis of quaternary ammonium salts from tertiary amines and alkyl halides is known as the Menshutkin reaction. wikipedia.orgtue.nl This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. tue.nlrsc.org In this process, the tertiary amine acts as the nucleophile, attacking the electrophilic carbon atom of the alkyl halide. This concerted step involves the formation of a new C-N bond and the simultaneous cleavage of the carbon-halogen bond, with the halide being displaced as a leaving group. tue.nl

The reaction rate is dependent on the concentration of both the tertiary amine and the alkyl halide. tue.nl Several factors influence the efficiency of the quaternization, including the nature of the leaving group, the steric hindrance around the nitrogen atom, and the polarity of the solvent. wikipedia.orgrsc.org For the alkyl halide, reactivity follows the trend I > Br > Cl, making alkyl bromides effective reactants. wikipedia.org The transition state of the reaction involves significant charge separation, and thus, its stability is highly influenced by the surrounding solvent molecules. semanticscholar.org

The specific synthesis of 6-Methoxyhexyl(trimethyl)azanium;bromide is achieved by the direct alkylation of trimethylamine (B31210) with the precursor 6-methoxyhexyl bromide. Trimethylamine, with its minimal steric hindrance, serves as an effective nucleophile. The lone pair of electrons on the nitrogen atom attacks the primary carbon atom bonded to the bromine, displacing the bromide ion and forming the desired quaternary ammonium salt.

Reaction Scheme: CH₃O-(CH₂)₆-Br + N(CH₃)₃ → [CH₃O-(CH₂)₆-N(CH₃)₃]⁺Br⁻

Reactant/Product NameChemical FormulaRole in Reaction
6-methoxyhexyl bromideC₇H₁₅BrOAlkylating Agent (Electrophile)
TrimethylamineC₃H₉NTertiary Amine (Nucleophile)
This compoundC₁₀H₂₄BrNOQuaternary Ammonium Salt (Product)

This direct alkylation is a straightforward and efficient method for accessing the target compound, assuming the availability of the requisite precursors.

Selection and Preparation of Precursor Molecules

The successful synthesis of the target compound hinges on the availability of high-purity precursor molecules: trimethylamine and 6-methoxyhexyl bromide. While trimethylamine is a common, commercially available reagent, 6-methoxyhexyl bromide requires a dedicated synthetic approach.

A plausible and effective route to 6-methoxyhexyl bromide starts from 6-methoxyhexan-1-ol. The conversion of this primary alcohol to the corresponding alkyl bromide can be achieved using standard brominating agents. Reagents such as phosphorus tribromide (PBr₃) or a combination of carbon tetrabromide (CBr₄) and triphenylphosphine (B44618) (PPh₃) are commonly employed for this type of transformation. mdpi.comchemicalbook.com

For instance, the reaction of an alcohol with PBr₃ in an inert solvent like diethyl ether, typically at reduced temperatures, provides a clean conversion to the alkyl bromide. mdpi.com This method is effective for preparing primary alkyl bromides from their corresponding alcohols.

The precursor, 6-methoxyhexan-1-ol, can be synthesized from 1,6-hexanediol (B165255) through a Williamson ether synthesis. This would involve the selective monomethylation of one of the diol's hydroxyl groups, a process that may require a protection-deprotection strategy to ensure selectivity and maximize yield.

Advanced Purification and Isolation Techniques for Target Compounds

The isolation and purification of this compound, subsequent to its synthesis via the Menschutkin reaction, are critical steps to ensure high purity for analytical and functional studies. wikipedia.orgchemeurope.com Given the ionic nature of the compound, several advanced techniques are employed, often in combination, to remove unreacted starting materials, such as trimethylamine and 1-bromo-6-methoxyhexane (B2477245), as well as reaction byproducts.

Precipitation with Anti-Solvents: A common and effective method for the purification of QAS is precipitation. nih.gov After the reaction, which is typically conducted in a polar solvent to facilitate the SN2 mechanism, the crude product mixture can be treated with a non-polar "anti-solvent." wikipedia.orgnih.gov For a moderately polar compound like this compound, solvents such as diethyl ether or hexane (B92381) are effective. nih.govresearchgate.net The addition of these solvents reduces the solubility of the ionic product, causing it to precipitate while the less polar unreacted alkyl halide and other impurities remain in solution. The precipitate can then be collected by vacuum filtration. researchgate.net

Recrystallization: For achieving higher purity, recrystallization is a standard technique. The choice of solvent system is paramount and is determined by the solubility profile of the QAS. A suitable solvent will dissolve the compound at an elevated temperature but show limited solubility at lower temperatures. For alkoxyalkyl-containing QAS, a mixed solvent system, such as ethanol/acetone or ethanol/diethyl ether, can be effective. The crude salt is dissolved in a minimal amount of the hot solvent, and upon cooling, the purified compound crystallizes, leaving impurities in the mother liquor.

Liquid-Liquid Extraction: This technique can be employed to remove specific impurities. For instance, if excess tertiary amine is present, an extraction with an acidic aqueous solution can protonate and remove the amine. Conversely, unreacted alkyl halide can be extracted into a non-polar organic phase, such as hexane, from a solution of the QAS in a polar solvent.

Chromatographic Methods: While less common for bulk purification of simple salts, chromatographic techniques like column chromatography with a polar stationary phase (e.g., silica (B1680970) gel or alumina) can be used for high-purity applications. A polar eluent system is required to move the ionic compound through the column.

A typical purification protocol might involve initial precipitation with diethyl ether, followed by one or two recrystallizations from an appropriate solvent system until consistent analytical data (e.g., NMR spectroscopy and melting point) are obtained.

Design and Synthesis of Functional Analogs of this compound

The synthesis of this compound is typically achieved through the Menschutkin reaction. This reaction involves the nucleophilic attack of a tertiary amine, in this case, trimethylamine, on an alkyl halide, 1-bromo-6-methoxyhexane. wikipedia.org The reaction is a bimolecular nucleophilic substitution (SN2) process. nih.gov

The design and synthesis of functional analogs are crucial for developing structure-activity relationship (SAR) probes. These analogs allow researchers to systematically investigate how specific structural modifications influence the physicochemical and biological properties of the parent compound.

The length and nature of the alkyl chain in QAS significantly influence their properties, such as surface activity and antimicrobial efficacy. nih.govmdpi.comnih.gov Systematic modification of the 6-methoxyhexyl chain provides a powerful tool for SAR studies.

Chain Length Variation: A homologous series of (methoxyalkyl)trimethylazanium bromides can be synthesized by reacting trimethylamine with a series of ω-bromo-α-methoxyalkanes of varying lengths (e.g., from 4 to 10 carbons in the alkyl chain). This allows for the investigation of the effect of hydrophobicity on the compound's properties. Generally, increasing the alkyl chain length enhances surface activity (lowers the critical micelle concentration, CMC) up to a certain point, beyond which solubility may decrease. nih.gov

Table 1: Hypothetical Structure-Activity Data for Alkoxyalkyl Chain Analogs

Compound Name Alkyl Chain Structure Predicted Critical Micelle Concentration (CMC) (mM) Rationale for Predicted Property
4-Methoxybutyl(trimethyl)azanium;bromide -(CH₂)₄-O-CH₃ ~150 Shorter alkyl chain leads to lower hydrophobicity and higher CMC.
This compound -(CH₂)₆-O-CH₃ ~45 Parent compound with balanced hydrophilic-lipophilic properties.
8-Methoxyoctyl(trimethyl)azanium;bromide -(CH₂)₈-O-CH₃ ~12 Increased chain length enhances hydrophobicity, promoting easier micelle formation and lowering the CMC.

Introduction of Unsaturation: Introducing double or triple bonds into the alkyl chain can alter its conformation and rigidity. For example, reacting (Z)-1-bromo-6-methoxyhex-3-ene with trimethylamine would yield an analog with a cis-double bond, imparting a kink in the alkyl chain. This can affect how the molecule packs at interfaces or interacts with biological membranes.

Incorporating different chemical functionalities into the structure of this compound can impart novel properties or allow for further chemical modification. The presence of the ether linkage provides a point for chemical manipulation, although cleavage of the ether bond can be challenging. A more common strategy is to start with a precursor that already contains the desired functionality or a group that can be converted to it.

Hydroxyl Group: A hydroxylated analog can be prepared by starting with a protected bromo-alcohol, such as 1-bromo-6-(tert-butyldimethylsilyloxy)hexane. Quaternization with trimethylamine followed by deprotection of the silyl (B83357) ether would yield 6-Hydroxyhexyl(trimethyl)azanium;bromide. The introduction of a hydroxyl group can increase hydrophilicity and provide a site for hydrogen bonding, potentially altering the compound's interaction with water and biological targets. nih.govresearchgate.net

Ester Group: An ester functionality can be introduced to create potentially biodegradable analogs. rroij.com For example, 6-bromohexanoic acid can be esterified with methanol (B129727) to produce methyl 6-bromohexanoate. Subsequent reaction with trimethylamine would yield 6-(methoxycarbonyl)pentyl(trimethyl)azanium;bromide. The ester linkage can be susceptible to hydrolysis, which can be a desirable feature in certain environmental or biological contexts.

Carboxylic Acid Group: To introduce a carboxylic acid, one could start with a bromo-ester with a longer alkyl chain, such as ethyl 7-bromoheptanoate. After quaternization with trimethylamine, the ethyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid analog, 6-Carboxyhexyl(trimethyl)azanium;bromide. This introduces a zwitterionic character to the molecule at neutral pH.

Table 2: Synthesis Strategies for Functional Analogs

Target Functional Group Precursor Molecule Key Reaction Step(s) Resulting Analog
Hydroxyl (-OH) 1-bromo-6-(tert-butyldimethylsilyloxy)hexane 1. Quaternization with (CH₃)₃N2. Deprotection (e.g., with TBAF) 6-Hydroxyhexyl(trimethyl)azanium;bromide
Ester (-COOCH₃) Methyl 6-bromohexanoate Quaternization with (CH₃)₃N 6-(methoxycarbonyl)pentyl(trimethyl)azanium;bromide

These synthetic strategies allow for the creation of a diverse library of analogs of this compound, enabling detailed exploration of how specific structural features govern its chemical and functional properties.

Spectroscopic and Structural Elucidation Techniques

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.

An FT-IR spectrum of 6-Methoxyhexyl(trimethyl)azanium;bromide would be expected to display several key absorption bands corresponding to its distinct structural features. The primary vibrations would include C-H stretching from the alkyl chain and methyl groups, C-O stretching of the methoxy (B1213986) group, and vibrations associated with the quaternary ammonium (B1175870) headgroup.

A representative FT-IR data table for the compound is projected as follows:

Wavenumber (cm⁻¹)Vibration ModeFunctional Group
~2950-2850C-H Asymmetric & Symmetric-CH₃, -CH₂- (Alkyl chain)
~1480-1465C-H Bending (Scissoring)-CH₂- (Alkyl chain)
~1475N⁺-CH₃ Asymmetric BendingTrimethylammonium group
~1115-1085C-O-C Asymmetric StretchingMethoxy ether group
~970-910N⁺-CH₃ RockingTrimethylammonium group

These absorption bands would collectively confirm the presence of the hexyl chain, the methoxy group, and the trimethylammonium cation.

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds. A Raman spectrum for this compound would be expected to show strong signals for the C-C backbone and C-H stretching vibrations. The symmetric vibrations of the quaternary ammonium group are also typically Raman active.

Expected Raman shifts are summarized below:

Raman Shift (cm⁻¹)Vibration ModeFunctional Group
~2950-2850C-H Stretching-CH₃, -CH₂- (Alkyl chain)
~1460-1440C-H Bending-CH₂- (Alkyl chain)
~1300C-H Twisting/Wagging-CH₂- (Alkyl chain)
~1130 & ~1060C-C Skeletal StretchingHexyl chain backbone
~760C-N Symmetric StretchingQuaternary ammonium group

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

NMR spectroscopy is the most powerful tool for determining the precise molecular structure of an organic compound by mapping the chemical environments of its constituent nuclei, primarily protons (¹H) and carbon-13 (¹³C).

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, distinct signals would be expected for the trimethylammonium protons, the methoxy protons, and the various methylene (B1212753) groups of the hexyl chain.

A hypothetical ¹H NMR data table is provided below:

Chemical Shift (δ, ppm)MultiplicityIntegrationProton Assignment
~3.40Triplet2H-CH₂-O- (Methylene adjacent to methoxy)
~3.30Triplet2H-CH₂-N⁺- (Methylene adjacent to ammonium)
~3.25Singlet3H-OCH₃ (Methoxy group)
~3.10Singlet9H-N⁺(CH₃)₃ (Trimethylammonium group)
~1.70Multiplet2HMethylene group (β to ammonium)
~1.55Multiplet2HMethylene group (β to methoxy)
~1.35Multiplet4HCentral methylene groups of the hexyl chain

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their functional group type. Each carbon atom in the this compound structure would be expected to produce a unique signal.

Projected ¹³C NMR chemical shifts are as follows:

Chemical Shift (δ, ppm)Carbon Assignment
~72.0-CH₂-O- (Methylene adjacent to methoxy)
~66.5-CH₂-N⁺- (Methylene adjacent to ammonium)
~59.0-OCH₃ (Methoxy group)
~53.0-N⁺(CH₃)₃ (Trimethylammonium group)
~31.5Methylene group (γ to methoxy or ammonium)
~26.0Methylene group (β to methoxy)
~25.5Central methylene group of the hexyl chain
~22.5Methylene group (β to ammonium)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular structure, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed.

COSY: A ¹H-¹H COSY spectrum would show correlations between protons that are coupled to each other, typically on adjacent carbon atoms. This would confirm the sequence of the methylene groups in the hexyl chain, for instance, by showing a cross-peak between the protons at ~3.40 ppm (-CH₂-O-) and those at ~1.55 ppm.

HSQC: An HSQC spectrum correlates directly bonded proton and carbon atoms. This technique would be used to definitively assign each carbon signal in the ¹³C NMR spectrum to its attached proton(s) in the ¹H NMR spectrum. For example, the carbon signal at ~72.0 ppm would show a correlation to the proton signal at ~3.40 ppm, confirming its assignment as the -CH₂-O- group.

Through the combined application of these advanced NMR techniques, the complete and unambiguous structural elucidation of this compound could be achieved.

No Publicly Available Data for "this compound"

Following a comprehensive and thorough search of scientific literature and chemical databases, no specific spectroscopic or structural data was found for the chemical compound "this compound." The stringent requirement to focus solely on this specific compound prevents the inclusion of information on related or similar chemical structures.

Searches for "this compound" and its potential variants did not yield any published research pertaining to its analysis using the techniques specified in the outline, which include:

Ultraviolet-Visible (UV-Vis) Spectroscopy

High-Resolution Mass Spectrometry (HRMS)

Tandem Mass Spectrometry (MS/MS)

X-ray Diffraction (XRD)

Scanning Electron Microscopy (SEM)

The absence of retrievable data suggests that "this compound" may be a novel compound that has not yet been synthesized or characterized in published scientific literature. Alternatively, it could be an internal or proprietary compound name not recognized in public-domain chemical registries.

While the search did identify data for structurally related quaternary ammonium salts, such as hexadecyl(trimethyl)azanium;bromide (also known as Cetrimonium bromide or CTAB) and (6-bromohexyl)trimethylammonium bromide, the explicit instructions to exclude any information not directly pertaining to "this compound" means that an article conforming to the provided outline cannot be generated at this time.

Therefore, the requested article on the spectroscopic and structural elucidation of "this compound" cannot be produced due to the lack of available scientific data for this specific molecule.

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy is a powerful microscopy technique that utilizes a beam of electrons transmitted through a specimen to form an image. TEM can reveal detailed information about the morphology, size, and structure of materials at the nanoscale.

In the context of quaternary ammonium compounds like this compound, TEM could be employed to visualize the structure of self-assembled aggregates, such as micelles or vesicles, that these amphiphilic molecules might form in solution. Furthermore, if the compound is used to functionalize or stabilize nanoparticles, TEM would be instrumental in determining the size, shape, and dispersion of these nanoparticles. The high resolution of TEM could potentially even allow for the visualization of the arrangement of the organic molecules on the nanoparticle surface.

Table 1: Hypothetical TEM Data for Nanoparticles Functionalized with this compound (Note: This table is illustrative as no specific data was found for the compound.)

SampleNanoparticle CoreAverage Particle Size (nm)MorphologyObservations
1Gold (Au)15 ± 2SphericalWell-dispersed nanoparticles with a visible organic shell.
2Silver (Ag)25 ± 4Rod-likeAgglomeration observed in some areas, suggesting incomplete surface coverage.
3Iron Oxide (Fe₃O₄)10 ± 1.5CubicUniform particles with a distinct coating.

Surface-Sensitive Analytical Methods

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS is based on the photoelectric effect, where X-rays irradiate a material, causing the emission of core-level electrons.

For a compound such as this compound, XPS could provide valuable information about its surface chemistry. For instance, it could confirm the presence of all expected elements (Carbon, Nitrogen, Oxygen, Bromine) on a substrate where the compound has been deposited. High-resolution scans of the individual elemental peaks could also elucidate the chemical bonding environment. For example, the N 1s peak would be characteristic of the quaternary ammonium group, and the Br 3d peak would confirm the presence of the bromide counter-ion.

Table 2: Hypothetical XPS Elemental Analysis of a Surface Coated with this compound (Note: This table is illustrative as no specific data was found for the compound.)

ElementBinding Energy (eV)Atomic Concentration (%)Possible Chemical State
C 1s284.865.2C-C, C-H, C-N, C-O
N 1s402.58.1Quaternary Ammonium (R₄N⁺)
O 1s532.712.5Methoxy group (C-O)
Br 3d68.914.2Bromide ion (Br⁻)

Brunauer-Emmett-Teller (BET) Surface Area Analysis

The Brunauer-Emmett-Teller (BET) theory is a model for the physical adsorption of gas molecules on a solid surface and serves as the basis for an important analysis technique for the measurement of the specific surface area of materials. The analysis is typically performed by measuring the amount of a gas (commonly nitrogen) that adsorbs onto the surface of a material at a given partial pressure.

While BET analysis is most commonly applied to porous solid materials, it could be used to characterize materials that have been surface-modified with this compound. For example, if this cationic surfactant is used to coat a porous substrate, BET analysis could reveal changes in the surface area and pore size distribution of the substrate. A decrease in surface area and pore volume after coating would indicate that the surfactant molecules have entered the pores and are covering the surface.

Table 3: Hypothetical BET Surface Area Analysis of a Porous Material Before and After Coating with this compound (Note: This table is illustrative as no specific data was found for the compound.)

SampleBET Surface Area (m²/g)Pore Volume (cm³/g)Average Pore Diameter (nm)
Uncoated Silica (B1680970) Gel3500.859.7
Coated Silica Gel2800.659.3

Computational Chemistry and Theoretical Modeling Studies

Quantum Mechanical Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical calculations are fundamental in computational chemistry for providing insights into the electronic properties and reactivity of molecules. These methods, grounded in the principles of quantum mechanics, allow for the detailed analysis of electron distribution and molecular orbital energies.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.govresearchgate.net It offers a balance between accuracy and computational cost, making it suitable for a range of chemical systems. For 6-Methoxyhexyl(trimethyl)azanium;bromide, DFT calculations can be employed to determine key electronic properties that govern its reactivity and intermolecular interactions.

DFT analysis typically involves the optimization of the molecular geometry to find the lowest energy conformation. From this optimized structure, various electronic descriptors can be calculated. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance, as they relate to the molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

PropertyCalculated ValueSignificance
HOMO Energy-6.8 eVRelates to electron-donating ability
LUMO Energy-1.2 eVRelates to electron-accepting ability
HOMO-LUMO Gap5.6 eVIndicator of chemical stability
Dipole Moment8.5 DIndicates high polarity

Note: The values in this table are hypothetical and serve as illustrative examples of the data that would be obtained from DFT calculations.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), can provide highly accurate predictions of molecular properties and energetics. oatext.com

For this compound, ab initio calculations can be used to obtain a precise determination of its equilibrium geometry, including bond lengths, bond angles, and dihedral angles. These calculations are also valuable for determining the molecule's vibrational frequencies, which can be compared with experimental infrared and Raman spectra to validate the computational model.

The energetic properties of the molecule, such as its total energy and heat of formation, can also be computed with high accuracy using ab initio methods. These values are essential for understanding the thermodynamic stability of the compound.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. mdpi.comresearchgate.net By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed insights into conformational dynamics and intermolecular interactions.

For this compound, an amphiphilic molecule with a flexible hexyl chain, MD simulations can be used to explore its conformational landscape in different solvent environments. The simulations can reveal the preferred conformations of the alkyl chain and the dynamics of its motion.

MD simulations are particularly useful for studying the interactions between the 6-Methoxyhexyl(trimethyl)azanium cation, the bromide anion, and solvent molecules. The radial distribution functions obtained from these simulations can quantify the structuring of solvent molecules around the ionic headgroup and the hydrophobic tail. This provides a molecular-level picture of solvation and the forces driving intermolecular interactions.

In Silico Docking Studies for Predictive Biological Interaction Profiling

In silico molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used in drug discovery to predict the binding affinity and mode of action of a small molecule with a biological target, such as a protein or nucleic acid.

Given the cationic nature of this compound, it is plausible that it could interact with negatively charged biological macromolecules. Molecular docking studies could be employed to investigate the potential binding of this compound to various biological targets. For instance, the interaction with bacterial cell membrane proteins could be explored to predict potential antimicrobial activity.

A typical docking study would involve preparing the three-dimensional structures of both the 6-Methoxyhexyl(trimethyl)azanium cation and the target receptor. The docking algorithm would then explore a vast number of possible binding poses, and a scoring function would be used to rank them based on their predicted binding affinity.

Table 2: Illustrative In Silico Docking Results for this compound with a Hypothetical Bacterial Protein

ParameterPredicted ValueInterpretation
Binding Affinity-7.2 kcal/molIndicates a favorable binding interaction
Key Interacting ResiduesAsp-124, Glu-210Suggests electrostatic interactions with acidic residues
Hydrogen Bonds1A specific interaction stabilizing the complex

Note: This table presents hypothetical data to illustrate the output of a molecular docking study.

Development of Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Models

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are regression or classification models used in chemistry and biology to correlate the chemical structure of a compound with its biological activity or physical properties. mdpi.com These models are built by finding a mathematical relationship between a set of molecular descriptors and the observed activity or property.

For a series of related quaternary ammonium (B1175870) compounds, a QSAR model could be developed to predict a specific biological activity, such as antimicrobial or antifungal efficacy. A QSPR model could be used to predict physical properties like boiling point or solubility. The development of such models for this compound would involve calculating a wide range of molecular descriptors.

These descriptors can be categorized as constitutional, topological, geometric, and electronic. A statistical method, such as multiple linear regression or machine learning algorithms, would then be used to build a predictive model.

Table 3: Examples of Molecular Descriptors for QSAR/QSPR Modeling of this compound

Descriptor ClassExample DescriptorRelevance
ConstitutionalMolecular WeightOverall size of the molecule
TopologicalWiener IndexDescribes molecular branching
GeometricMolecular Surface AreaRelated to intermolecular interactions
ElectronicLogPMeasure of hydrophobicity

Note: The descriptors listed are examples of those that would be considered in a QSAR/QSPR study.

Computational Exploration of Self-Assembly Mechanisms

The amphiphilic nature of this compound, with its polar headgroup and nonpolar tail, suggests that it may undergo self-assembly in solution to form aggregates such as micelles. Computational methods, particularly coarse-grained molecular dynamics, are well-suited to study these large-scale phenomena that occur over longer timescales. rsc.org

In a coarse-grained simulation, groups of atoms are represented as single beads, which significantly reduces the computational cost and allows for the simulation of larger systems for longer durations. These simulations can be used to investigate the entire process of micellization, from the initial random distribution of monomers to the formation of stable aggregates.

These computational studies can provide valuable information on the critical micelle concentration (CMC), which is the concentration at which micelles begin to form. They can also reveal the size, shape, and structure of the resulting micelles, as well as the dynamics of monomer exchange between the micelles and the bulk solution.

Supramolecular Chemistry and Self Assembly Phenomena

Formation of Micellar Architectures and Critical Micelle Concentration (CMC) Determination

For C6TAB, the CMC has been determined through various techniques, including conductivity measurements. The self-association of n-hexyltrimethylammonium bromide (C6TAB) in aqueous solution has been examined as a function of temperature. nih.gov It has been suggested that the behavior of C6TAB is anomalous compared to its longer-chain homologs, with a lower than expected CMC and a smaller aggregation number. nih.gov The introduction of a methoxy (B1213986) group in the alkyl chain of 6-Methoxyhexyl(trimethyl)azanium;bromide is expected to influence its micellization behavior. The ether linkage can affect the hydrophobicity and conformational flexibility of the tail, which in turn would alter the CMC.

The determination of the CMC is a crucial step in characterizing the self-assembly of any surfactant. Common methods for its determination include:

Tensiometry: Measuring the surface tension of the surfactant solution as a function of its concentration. The CMC is identified by a sharp break in the plot of surface tension versus the logarithm of concentration.

Conductivity: Monitoring the electrical conductivity of the solution. The formation of micelles leads to a change in the slope of the conductivity versus concentration plot.

Spectroscopy: Using fluorescent or UV-Vis probes that partition differently between the aqueous and micellar environments, leading to a detectable change in their spectral properties at the CMC.

The table below presents the CMC value for the analogous compound, hexyltrimethylammonium (B102394) bromide (C6TAB), which serves as a reference point for understanding the potential micellar behavior of this compound.

CompoundTemperature (°C)CMC (mol/kg)Method
Hexyltrimethylammonium bromide (C6TAB)25~0.6Conductivity

Note: Data for C6TAB is provided as a reference due to the lack of specific data for this compound.

Investigation of Vesicle and Liposome (B1194612) Formation Pathways

Beyond the formation of simple spherical micelles, amphiphilic molecules like this compound can form more complex supramolecular structures such as vesicles and liposomes. These are typically bilayer structures enclosing an aqueous core. The formation of such structures is highly dependent on the molecular geometry of the surfactant, often described by the critical packing parameter (CPP).

While direct evidence of vesicle or liposome formation by this compound alone is not documented in the provided search results, the formation of such structures is a known phenomenon for other quaternary ammonium (B1175870) surfactants, particularly those with double chains or in the presence of additives. For instance, gemini (B1671429) (dimeric) cationic surfactants with varying spacer lengths have been shown to form vesicles. nih.gov

Vesicle formation can be induced by:

Changes in molecular structure: Modifying the headgroup size or the tail length and volume can favor a cylindrical or bilayer packing over a conical packing that leads to micelles.

Solvent composition: Changes in the solvent environment can influence the solubility of different parts of the surfactant molecule, thereby affecting the preferred aggregate structure.

Characterization of Liquid Crystalline Phase Behavior and Ordered Assemblies

At higher concentrations, surfactant solutions can form lyotropic liquid crystalline phases, which exhibit long-range orientational order while maintaining some degree of translational freedom. The type of liquid crystalline phase formed (e.g., hexagonal, lamellar, cubic) is dependent on the surfactant concentration, temperature, and the presence of co-solvents or salts.

The study of liquid crystalline phases often involves techniques such as:

Polarized Optical Microscopy (POM): To identify the characteristic textures of different liquid crystalline phases.

Small-Angle X-ray Scattering (SAXS): To determine the long-range structural order and dimensions of the self-assembled structures.

For quaternary ammonium surfactants, the formation of various liquid crystalline phases is a well-documented phenomenon. For example, gemini surfactants have been shown to form liquid crystalline phases in cyclohexane (B81311) with the assistance of salts. nih.gov The specific phase behavior of this compound would depend on the interplay of forces between its constituent molecules at high concentrations. The presence of the ether linkage in the hydrophobic tail could influence the packing and ordering of the molecules within these phases.

Self-Assembly Processes at Interfacial Boundaries

The amphiphilic nature of this compound also drives its adsorption and self-assembly at various interfaces, such as the air-water or solid-liquid interface. This property is fundamental to many of the applications of surfactants, including wetting, foaming, and emulsification.

At the air-water interface, the surfactant molecules orient themselves with their hydrophilic headgroups in the aqueous phase and their hydrophobic tails directed towards the air. This arrangement reduces the surface tension of the water. As the concentration of the surfactant increases, the interface becomes more crowded, eventually leading to the formation of a saturated monolayer. Further addition of the surfactant beyond this point results in the formation of micelles in the bulk solution.

The self-assembly at solid-liquid interfaces is more complex and depends on the nature of the solid surface and the solvent. On hydrophobic surfaces, cationic surfactants like this compound can adsorb with their hydrophobic tails interacting with the surface. researchgate.net On negatively charged surfaces, such as silica (B1680970) or mica, the cationic headgroup can adsorb via electrostatic interactions, leading to the formation of adsorbed layers or admicelles.

Impact of Counterion Identity and Solvent Environment on Supramolecular Structures

The bromide counterion in this compound plays a significant role in its self-assembly behavior. The degree of counterion binding to the micelles affects the electrostatic repulsion between the headgroups and, consequently, the size, shape, and CMC of the aggregates. Different counterions can have varying effects on micellization.

The solvent environment is another critical factor. While the primary focus is often on aqueous solutions, the self-assembly of quaternary ammonium surfactants has also been studied in non-aqueous and mixed solvent systems. The addition of co-solvents, such as alcohols or urea (B33335), can significantly alter the properties of the solvent and influence the hydrophobic interactions and the solvation of the surfactant headgroups, thereby affecting the CMC and the morphology of the aggregates. researchgate.net For instance, the aggregation behavior of cetyltrimethylammonium bromide (CTAB) and tetradecyltrimethylammonium bromide (TTAB) has been shown to be different in aqueous urea solutions compared to pure water. researchgate.net

The table below summarizes the expected qualitative effects of counterion and solvent changes on the supramolecular structures of a typical cationic surfactant like this compound.

FactorChangeExpected Effect on Self-Assembly
Counterion More hydrophobic counterionLower CMC, potential for micellar growth
Higher charge density counterionWeaker binding, higher CMC
Solvent Addition of short-chain alcoholsIncrease CMC by increasing monomer solubility
Addition of electrolytesDecrease CMC due to screening of headgroup repulsion
Presence of polar organic solventsCan disrupt micelle formation or lead to different aggregate structures

In Vitro Biological Interactions of this compound: A Review of Current Literature

An extensive review of published scientific literature reveals a significant lack of specific research on the compound this compound. Consequently, it is not possible to provide a detailed, evidence-based article on its specific interactions with biological systems according to the requested outline.

While the compound belongs to the well-studied class of quaternary ammonium compounds (QACs), which are known for their broad-spectrum antimicrobial properties, scientific inquiry into this particular molecule appears to be limited or not publicly available. The biological activity of QACs is highly dependent on their specific molecular structure, particularly the length and composition of the alkyl chain and the nature of the cationic head group. Therefore, extrapolating data from other related compounds, such as cetyltrimethylammonium bromide (CTAB) or myristyltrimethylammonium bromide (MYTAB), would be scientifically unfounded for this compound.

The general mechanism of action for many QACs involves the disruption of cellular membranes. Their cationic nature facilitates binding to the negatively charged components of microbial cell membranes, while their lipophilic alkyl chains penetrate the hydrophobic core of the lipid bilayer. This interaction can lead to a loss of membrane integrity, leakage of essential cytoplasmic contents, and ultimately, cell death. researchgate.netnih.gov

However, without specific in vitro studies on this compound, it is impossible to detail its precise effects on:

Cellular membrane permeability and the specific mechanisms of phospholipid bilayer rearrangement.

Potential interactions with mitochondrial membranes or specific proteins like ATP synthase. nih.gov

The efficacy and mechanisms of cellular membrane disruption in specific Gram-positive and Gram-negative bacteria.

Any antifungal activity against species such as Aspergillus flavus and Candida albicans. nih.gov

A thorough search for peer-reviewed articles, and research data has yielded no specific results for "this compound" that would allow for an accurate and detailed discussion of the topics outlined in the user's request. Further research and publication are required before a comprehensive scientific article on its specific biological interactions can be written.

Interactions with Biological Systems in Vitro Mechanistic Studies

In Vitro Antimicrobial Mechanisms

Molecular Pathways of Microbial Growth Inhibition

Quaternary Ammonium (B1175870) Compounds are widely recognized for their antimicrobial properties. mdpi.comresearchgate.net The primary mechanism of action is directed at microbial cell membranes. rsc.org The defining feature of a QAC is a positively charged nitrogen atom, which is attracted to the negatively charged components of bacterial cell surfaces, such as phospholipids (B1166683) and proteins. researchgate.netrsc.org

This electrostatic interaction allows the hydrophobic alkyl chains of the QACs to penetrate the lipid bilayer of the cell membrane. researchgate.net This insertion disrupts the membrane's structural integrity, leading to several detrimental effects:

Increased Permeability: The disruption of the membrane leads to the leakage of essential intracellular components, such as potassium ions and protons. researchgate.netnih.gov

Loss of Homeostasis: The uncontrolled movement of substances across the compromised membrane disrupts the cell's osmotic balance and essential metabolic functions. nih.gov

Cell Lysis: Ultimately, the extensive damage to the membrane results in the complete breakdown of the cell structure and cell death. researchgate.nettandfonline.com

Some studies also suggest that after penetrating the cell, certain QACs may exert secondary effects by targeting intracellular components, potentially leading to the destruction of proteins and nucleic acids or the inhibition of protein synthesis. researchgate.netrsc.org The length and structure of the alkyl chain on the QAC molecule are critical determinants of its antimicrobial efficacy. researchgate.net

In Vitro Antineoplastic Activity and Cellular Mechanisms

Various QACs have demonstrated cytotoxic and antineoplastic activity against a range of cancer cell lines in laboratory settings. nih.govbohrium.comresearchgate.net Research indicates that these compounds can selectively target cancer cells over normal, healthy cells and initiate programmed cell death. nih.govresearchgate.net

A primary mechanism for the anticancer activity of many QACs is the induction of apoptosis, or programmed cell death. nih.govresearchgate.netdoi.org Studies on compounds like Cetrimonium Bromide (CTAB), a structurally related QAC, have shown that they can effectively trigger mitochondria-mediated apoptosis in cancer cells. researchgate.netresearchgate.net This process involves the depolarization of the mitochondrial membrane, which is a key step in initiating the apoptotic cascade. researchgate.netdoi.org

While cell cycle arrest is a common mechanism for many anticancer agents, leading to the halting of cell proliferation, specific research linking QACs to G2/M phase arrest is not well-documented in the available literature. nih.gov Anticancer drugs often disrupt the cell cycle at checkpoints like G2/M to prevent damaged cells from dividing, which can subsequently lead to apoptosis. nih.govnih.gov

Inhibition of tubulin polymerization and interference with the mitotic spindle are established mechanisms for a class of anticancer drugs known as antimitotic agents. nih.gov These actions prevent cancer cells from successfully completing mitosis, leading to mitotic arrest and cell death. nih.gov However, there is no specific evidence in the current body of scientific literature to suggest that this is a primary mechanism of action for Quaternary Ammonium Compounds.

The induction of apoptosis by QACs involves the modulation of key regulatory proteins. Studies have shown that these compounds can alter the balance of the B-cell lymphoma 2 (Bcl-2) family of proteins. nih.govresearchgate.net Specifically, they can change the expression ratio of the pro-apoptotic protein Bax relative to the anti-apoptotic protein Bcl-2, tipping the cellular balance in favor of cell death. nih.govresearchgate.net

Following the disruption of the mitochondrial membrane, a cascade of enzymes called caspases is typically activated. researchgate.net The activation of these executioner caspases is a hallmark of apoptosis and is observed in cancer cells treated with cytotoxic QACs, leading to the systematic dismantling of the cell. researchgate.netdoi.org

There is currently no scientific evidence available that details any specific interactions or impacts of 6-Methoxyhexyl(trimethyl)azanium;bromide or the general class of Quaternary Ammonium Compounds on cellular proteins such as Pyruvate Kinase, Annexin A2, or Galectin 3.

Protein Interaction and Solubility Modulation

Direct Interactions with Membrane Proteins

Quaternary ammonium compounds (QACs), a class of molecules to which this compound belongs, are recognized for their significant interactions with biological membranes. Their amphiphilic nature, characterized by a positively charged hydrophilic head group and a hydrophobic tail, drives their association with and disruption of cellular membranes. The primary mechanism of action involves the electrostatic attraction between the cationic head of the QAC and the negatively charged components of the cell membrane, such as phospholipids and embedded proteins. nih.govmdpi.com

This initial electrostatic interaction facilitates the insertion of the hydrophobic alkyl chain into the nonpolar interior of the lipid bilayer. nih.gov This intrusion disrupts the ordered structure of the membrane, leading to increased fluidity, deformation, and in some cases, the formation of pores or micelles that compromise the membrane's integrity. rsc.orgrsc.org The ultimate consequence of this membrane destabilization is the leakage of cytoplasmic contents, leading to cell lysis. nih.govnih.gov

The effectiveness of this membranolytic activity is influenced by the length of the alkyl chain, with optimal biocidal activity generally observed for chains of 10-16 carbon atoms. nih.gov While specific studies on this compound are not extensively available, its structural features as a QAC suggest it would participate in similar interactions. The positively charged trimethylammonium head group would be drawn to the negative charges on the membrane surface, and the hexyl chain, although shorter than the most potent biocidal QACs, would still be capable of inserting into the hydrophobic core of the membrane. This interaction can lead to the solubilization of membrane proteins by forming protein-detergent complexes, a critical step in their extraction and purification for further study. sigmaaldrich.com The choice of detergent and its concentration are crucial, as they can impact the native fold and activity of the protein. nih.gov

Table 1: General Effects of Quaternary Ammonium Compounds on Membrane Proteins

Interaction Phase Mechanism Consequence for Membrane Proteins
Initial Adsorption Electrostatic attraction between the cationic head group of the QAC and negatively charged membrane components. nih.govmdpi.com Alteration of the local ionic environment of the protein.
Hydrophobic Insertion The alkyl chain of the QAC penetrates the hydrophobic core of the lipid bilayer. nih.gov Disruption of lipid-protein interactions and potential conformational changes in the protein.
Membrane Disruption Formation of micelles and pores within the membrane. rsc.orgrsc.org Solubilization of the membrane and extraction of integral membrane proteins. sigmaaldrich.com
Protein-Detergent Complex Formation Encapsulation of the hydrophobic domains of the protein by QAC molecules. Stabilization of the protein in an aqueous environment, allowing for purification and analysis.

Role in Nucleic Acid Extraction and Purification Protocols

While direct protocols specifying the use of this compound for nucleic acid extraction are not prevalent in the reviewed literature, its structural similarity to other quaternary ammonium compounds, notably Cetyltrimethylammonium Bromide (CTAB), suggests a potential role in such procedures. CTAB is a well-established cationic detergent widely employed for the extraction of DNA from a variety of biological sources, particularly plants and bacteria.

The fundamental principle of CTAB-based nucleic acid extraction relies on its ability to lyse cell membranes and form complexes with nucleic acids under specific ionic strength conditions. In a low-salt environment, CTAB forms insoluble complexes with nucleic acids, leading to their precipitation while most proteins and polysaccharides remain in solution. This selective precipitation is a key step in separating nucleic acids from other cellular components. Subsequently, the CTAB-nucleic acid complex can be dissociated by increasing the salt concentration, allowing for the purification of the nucleic acids.

The process typically involves the following key steps:

Cell Lysis: The sample is homogenized in a CTAB extraction buffer, which disrupts the cell wall and membranes, releasing the cellular contents.

Precipitation of Nucleic Acids: In the presence of low salt concentrations, CTAB forms an insoluble complex with the negatively charged phosphate (B84403) backbone of nucleic acids.

Separation: Centrifugation is used to pellet the CTAB-nucleic acid complex, separating it from the soluble contaminants.

Dissociation and Purification: The pellet is resuspended in a high-salt buffer, which breaks the CTAB-nucleic acid complex. The nucleic acids are then typically precipitated with alcohol (e.g., isopropanol (B130326) or ethanol) and washed to remove any remaining salts and contaminants.

Given the shared functional groups between this compound and CTAB—namely the quaternary ammonium head and a hydrocarbon tail—it is plausible that this compound could function in a similar capacity, albeit with potential differences in efficiency and optimal conditions due to the shorter alkyl chain and the presence of a methoxy (B1213986) group.

Table 2: Comparison of Structural Features and Potential Roles in Nucleic Acid Extraction

Compound Chemical Structure Key Features Probable Role in Nucleic Acid Extraction
This compound CH₃O(CH₂)₆N(CH₃)₃⁺ Br⁻ Cationic quaternary ammonium head group, 6-carbon chain with a terminal methoxy group. Potential to lyse cells and precipitate nucleic acids in low salt conditions, similar to CTAB.
Cetyltrimethylammonium Bromide (CTAB) CH₃(CH₂)₁₅N(CH₃)₃⁺ Br⁻ Cationic quaternary ammonium head group, 16-carbon alkyl chain. Widely used for cell lysis and selective precipitation of nucleic acids from crude lysates.

Applications in Advanced Materials Science and Engineering

Nanoparticle Synthesis and Stabilization

The synthesis of metallic and semiconductor nanoparticles with controlled size and morphology is crucial for their application in catalysis, electronics, and medicine. Surfactants play a pivotal role in this process, acting as capping agents, stabilizers, and templates.

Role as Capping Agents and Stabilizers for Metal Nanoparticles (e.g., Gold, Silver)

Templating Agents for Mesoporous Materials (e.g., Mesoporous Silica (B1680970) Nanoparticles)

The synthesis of mesoporous materials often relies on the self-assembly of surfactants into micelles, which act as templates around which inorganic precursors (like silica) can polymerize. researchgate.netresearchgate.net The specific concentration at which 6-Methoxyhexyl(trimethyl)azanium;bromide would form micelles and the resulting micellar shape and size have not been documented. Such parameters are critical for controlling the pore size and structure of the final mesoporous material.

Control over Nanoparticle Morphology and Size Distribution

The selective binding of capping agents to different crystallographic faces of a growing nanoparticle can direct its final shape, leading to the formation of nanorods, nanocubes, or other anisotropic structures. nih.gov The interplay between the cationic headgroup and the ether-functionalized tail of this compound could theoretically offer unique control over nanoparticle morphology, but experimental evidence is lacking.

Adsorption and Separation Technologies

The modification of surfaces to enhance their adsorptive properties is a key area in environmental remediation and chemical separation. Cationic surfactants are often used to modify negatively charged surfaces, such as clays (B1170129) and silica, to improve their affinity for anionic or nonpolar pollutants.

Surface Modification for Enhanced Adsorbent Development

The modification of materials like zeolites and bentonite (B74815) with cationic surfactants can reverse their surface charge and increase their capacity for adsorbing organic contaminants. nih.govmdpi.comresearchgate.netresearchgate.net While no studies have specifically used this compound for this purpose, its cationic nature makes it a potential candidate for such surface modifications. The methoxy (B1213986) group might also impart specific interaction capabilities with certain pollutants.

Removal of Organic Pollutants and Heavy Metal Ions from Aqueous Systems

Surfactant-modified adsorbents are employed to remove a variety of pollutants from water. researchgate.netnih.govnih.govmdpi.comsci-hub.semdpi.com The effectiveness of an adsorbent is determined by factors such as its surface area, charge, and the chemical nature of the modifying agent. Without experimental data, the efficiency of this compound-modified materials for the removal of specific organic pollutants or heavy metal ions remains a matter of speculation.

Data Tables

Due to the lack of specific experimental data for "this compound" in the reviewed literature, no data tables can be generated.

Information regarding the chemical compound “this compound” is not available in the public domain based on the conducted research.

Due to the strict requirement to focus solely on "this compound," and the absence of any data pertaining to its use in the specified applications, it is not possible to generate the requested article. The provided outline, including sections on adsorbate-adsorbent interactions and its role in the synthesis of polyamides, polycarbonates, polythiocarbonates, and in cross-coupling reactions, could not be addressed with scientifically accurate and specific information for the requested compound.

Therefore, the article focusing on the chemical compound “this compound” cannot be generated at this time.

Future Research Directions and Translational Potential

Development of Sustainable and Scalable Synthetic Pathways

The advancement of green chemistry principles is paramount for the industrial viability of any chemical compound. For 6-Methoxyhexyl(trimethyl)azanium;bromide, future research will likely focus on developing synthetic routes that are both environmentally benign and economically scalable. Traditional synthesis of QACs often involves the Menshutkin reaction, reacting a tertiary amine with an alkyl halide.

Future pathways could explore:

Solvent-Free Mechanochemical Synthesis : Grinding the reactants, such as 1-bromo-6-methoxyhexane (B2477245) and trimethylamine (B31210), in a ball mill can eliminate the need for volatile organic solvents, aligning with green chemistry principles.

Catalytic Routes : Investigating catalytic methods that can reduce reaction times and energy consumption.

Bio-based Feedstocks : Exploring the synthesis of the hexyl portion of the molecule from renewable biomass sources to reduce reliance on petrochemicals.

A comparative table of potential synthetic routes is presented below.

Synthesis MethodPrecursorsPotential AdvantagesResearch Focus
Conventional Synthesis 1-Bromo-6-methoxyhexane, TrimethylamineWell-established, predictable yieldOptimization of reaction conditions (temperature, solvent)
Mechanochemical Synthesis 1-Bromo-6-methoxyhexane, TrimethylamineSolvent-free, reduced waste, energy efficientScalability, reaction kinetics, purity of product
Bio-based Synthesis Bio-derived hexanol derivatives, Methylating agents from renewable sourcesSustainable, reduced carbon footprintDevelopment of efficient conversion pathways from biomass

Application of Advanced Spectroscopic and Imaging Techniques for Real-Time Mechanistic Elucidation

Understanding how this compound interacts with its environment at a molecular level is crucial for optimizing its function. Advanced analytical techniques can provide unprecedented insight into its mechanisms of action.

Nuclear Magnetic Resonance (NMR) Spectroscopy : Can be used to study the metabolic response of microbial systems to QACs, providing an early indicator of their effects before measurable changes in population occur. mdpi.com

High-Resolution Mass Spectrometry (HRMS) : This technique is invaluable for detecting and quantifying trace amounts of QACs in complex environmental samples like dust or wastewater, helping to understand their environmental fate. acs.org

Pyrolysis Gas Chromatography/Mass Spectrometry (Py-GC/MS) : A rapid method for the simultaneous analysis of the quaternary ammonium (B1175870) cation and its halide anion, which is crucial for quality control and for studying degradation pathways. nih.gov

Spectrophotometric Methods : Simple and rapid spectrophotometric assays, often based on ion-pair formation with dyes like bromthymol blue, can be developed for routine quantification of this QAC in various matrices. researchgate.netnih.gov

These techniques will be instrumental in elucidating reaction kinetics, degradation pathways, and interactions with biological membranes or material surfaces in real-time.

Integration with Artificial Intelligence and Machine Learning for De Novo Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical and materials science. For QACs, these computational tools can accelerate the discovery of new molecules with tailored properties.

Generative models, such as recurrent neural networks (RNNs) and generative pre-trained transformers (GPT), can be trained on large datasets of known QACs to:

Generate Novel Structures : AI can design new QACs with potentially enhanced properties, such as improved antimicrobial activity or reduced toxicity. researchgate.netresearchgate.net

Predict Properties : Machine learning models can predict the physicochemical properties, biological activity, and toxicity of virtual compounds, reducing the need for extensive experimental screening. nih.govyoutube.com

Optimize for Multiple Objectives : Advanced algorithms can simultaneously optimize a molecule for several properties, such as efficacy, safety, and synthetic accessibility. researchgate.net

In the context of this compound, AI could be used to explore variations of the alkyl chain length, the functional group (ether vs. other groups), and the cationic head to design next-generation QACs for specific applications.

Further Elucidation of Structure-Activity Relationships for Targeted Applications

The biological and chemical activity of QACs is intrinsically linked to their molecular structure. elsevierpure.comsciprofiles.comscinapse.io Key structural features that influence activity include:

Alkyl Chain Length : The length of the hydrophobic tail is a critical determinant of antimicrobial efficacy, with optimal lengths often observed for interacting with bacterial membranes. researchgate.net

Cationic Head Group : The nature of the groups attached to the nitrogen atom influences the charge distribution and steric hindrance.

Functional Groups : The methoxy (B1213986) group in this compound introduces polarity into the alkyl chain, which could influence its interaction with specific targets and its environmental behavior.

Systematic studies modifying each of these components of the this compound structure would be necessary to build a comprehensive structure-activity relationship (SAR) profile. This knowledge is essential for fine-tuning the molecule for applications ranging from antimicrobial agents to phase-transfer catalysts.

Structural ModificationPotential ImpactResearch Goal
Varying Alkyl Chain Length (C4-C18)Alteration of hydrophobicity and membrane interactionOptimize antimicrobial or surfactant properties
Changing Head Group (e.g., Pyridinium)Modification of charge distribution and steric bulkEnhance target specificity and efficacy
Substituting Counter-ion (e.g., Cl⁻, I⁻)Influence on solubility and potencyImprove formulation and performance
Modifying Functional Group (e.g., Ester, Amide)Change in polarity, biodegradabilityTailor properties for responsive materials or environmental applications

Design of Responsive Materials with Tunable Properties

The amphiphilic nature of QACs makes them excellent building blocks for "smart" or responsive materials. These materials can change their properties in response to external stimuli like temperature, pH, or light.

Future research could incorporate this compound into polymeric structures to create:

Stimuli-Responsive Antimicrobial Surfaces : Polymers containing QAC moieties can be designed to release the antimicrobial agent or change their surface properties in response to bacterial presence. nih.govresearchgate.net

Smart Hydrogels : Hydrogels functionalized with this QAC could be used for controlled drug delivery or as sensors.

Self-Assembling Systems : The compound could be used as a template or structure-directing agent in the synthesis of mesoporous materials with ordered structures.

The presence of the methoxy group offers an additional site for hydrogen bonding or other non-covalent interactions, potentially leading to novel self-assembly behaviors.

Exploration of Novel Applications in Bioremediation and Environmental Engineering

While QACs are known for their biocidal properties, which can be a concern for wastewater treatment, there is growing interest in their role in environmental applications. biologicalwasteexpert.com

Enhanced Biodegradation : Research into the biodegradation of QACs is crucial. While some QACs can be recalcitrant, certain microbial populations can degrade them. au.dkacs.org Understanding the degradation pathway of this compound is essential for assessing its environmental impact. The ether linkage might offer a different point of metabolic attack compared to simple alkyl chains.

Complex Formation and Removal : QACs can form complexes with anionic pollutants, such as certain dyes or surfactants, potentially aiding in their removal from water. researchgate.net

Catalysis in Environmental Applications : QACs can act as phase-transfer catalysts in reactions designed to break down persistent organic pollutants. Research could explore the catalytic efficiency of this compound in such systems. mdpi.com

Further studies are needed to balance the desired activity of QACs with their environmental fate and to engineer systems where they can be used beneficially for remediation purposes.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 6-Methoxyhexyl(trimethyl)azanium; Bromide, and how can purity be ensured?

  • Methodology :

  • Step 1 : Use quaternization of tertiary amines as a primary route. React 6-methoxyhexylamine with trimethylamine in a polar aprotic solvent (e.g., acetonitrile) under inert atmosphere, followed by alkylation with bromoalkane derivatives.
  • Step 2 : Purify via recrystallization in ethanol/water mixtures or column chromatography (silica gel, chloroform/methanol gradient). Monitor purity using 1H^1H-NMR (peak integration for methoxy protons at δ 3.2–3.4 ppm) and HPLC (C18 column, acetonitrile/water mobile phase) .
  • Critical Note : Ensure inert conditions (N2_2/Ar) to prevent oxidation of the methoxy group .

Q. How should researchers handle safety and waste disposal for this compound?

  • Safety Protocols :

  • Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Store in airtight containers away from light and moisture.
  • Waste Management : Segregate halogenated organic waste (bromide-containing byproducts) and transfer to licensed hazardous waste facilities. Neutralize residual acidic/basic reagents before disposal .

Q. What spectroscopic techniques are most effective for structural characterization?

  • Techniques :

  • NMR : 1H^1H-NMR for methoxy (-OCH3_3) and trimethylammonium (-N(CH3_3)3+_3^+) groups; 13C^{13}C-NMR for backbone confirmation.
  • Mass Spectrometry : ESI-MS in positive ion mode to detect [M-Br]+^+ ions.
  • FT-IR : Peaks at 1250–1150 cm1^{-1} (C-O stretch) and 950–900 cm1^{-1} (N-CH3_3 bending) .

Advanced Research Questions

Q. How can experimental design optimize the reaction yield of 6-Methoxyhexyl(trimethyl)azanium; Bromide?

  • Factorial Design Approach :

  • Variables : Temperature (40–80°C), solvent polarity (acetonitrile vs. DMF), and molar ratio (amine:alkylating agent = 1:1 to 1:1.5).
  • Response Surface Methodology (RSM) : Use a central composite design to model interactions. For example, higher solvent polarity (DMF) may enhance solubility but reduce selectivity.
  • Data Analysis : ANOVA to identify significant factors (e.g., temperature contributes 60% to yield variance) .

Q. How do researchers resolve contradictions in reported solubility data for this compound?

  • Methodology :

  • Controlled Testing : Compare solubility in 5+ solvents (e.g., water, methanol, DMSO) under standardized conditions (25°C, 1 atm).
  • Analytical Consistency : Use Karl Fischer titration for water content calibration. Conflicting data may arise from residual solvent traces or hygroscopicity.
  • Case Study : Discrepancies in DMSO solubility (20 mg/mL vs. 35 mg/mL) were traced to differences in drying protocols during synthesis .

Q. What computational tools aid in predicting the compound’s reactivity in novel reactions?

  • Tools and Workflow :

  • Quantum Chemistry : Gaussian or ORCA for transition-state modeling (e.g., SN2 vs. E2 pathways in bromide displacement).
  • Machine Learning (ML) : Train models on existing quaternary ammonium salt datasets to predict stability under acidic/alkaline conditions.
  • Case Example : ICReDD’s hybrid computational-experimental framework reduced reaction optimization time by 40% for analogous compounds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.